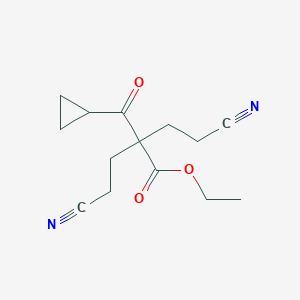

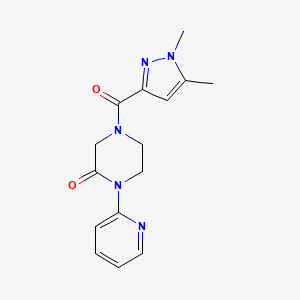

2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one hydrochloride is a chemical compound that has gained significant importance in the field of scientific research. It is a pyrimidine derivative that has been used in various studies due to its unique properties.

Scientific Research Applications

Transformations into Derivatives

Research has shown that derivatives of pyrimidinones, such as 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be transformed into 2-alkyl(and 2-aryl)amino-derivatives, and further into 4-chloro derivatives through specific chemical reactions, indicating the compound's versatility in synthetic organic chemistry (Botta et al., 1985).

Antimicrobial Applications

Another research avenue has explored the antimicrobial properties of pyrimidinone derivatives. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated notable antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents (Hossan et al., 2012).

Electronic Structure and Hydrogen Bonding

Studies on the electronic structure and hydrogen bonding capabilities of nitrosopyrimidine derivatives have revealed insights into their polarized electronic structures and supramolecular assembly in one and two dimensions. This knowledge is crucial for designing molecules with specific properties for use in materials science and molecular engineering (Yépes et al., 2012).

Environmental Degradation

Research involving Aspergillus niger demonstrated the fungus's ability to degrade chlorimuron-ethyl, a herbicide, into metabolites via cleavage of the sulfonylurea bridge, highlighting the compound's relevance in bioremediation and environmental science (Sharma et al., 2012).

Analgesic and Anti-inflammatory Properties

The synthesis and evaluation of novel pyrazolone derivatives attached to a pyrimidine moiety for their anti-inflammatory, analgesic, and antipyretic activities revealed promising results. This suggests potential pharmaceutical applications for derivatives of the compound in treating pain and inflammation (Antre et al., 2011).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways this compound might influence .

Result of Action

The molecular and cellular effects of Starbld0030146’s action are currently unknown. Without knowledge of its specific targets and mode of action, it is difficult to predict the compound’s effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-8(2,9)7-10-4-5(13-3)6(12)11-7;/h4H,9H2,1-3H3,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAWZTPUYUBGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C(=O)N1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)

![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)

![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)

![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)